Perfluoro-1-butene
Overview
Description
Perfluoro-1-butene, also known as 1,1,2,3,3,4,4,4-octafluoro-1-butene, is a fluorinated organic compound with the molecular formula C₄F₈. It is a colorless gas at room temperature and is known for its high chemical stability and resistance to degradation. This compound is part of the larger family of perfluorinated compounds, which are characterized by the replacement of hydrogen atoms with fluorine atoms in their molecular structure .
Scientific Research Applications
Perfluoro-1-butene has a wide range of applications in scientific research and industry:
Safety and Hazards
Perfluoro-1-butene is harmful if inhaled and may cause frostbite upon sudden release of liquefied gas . It should be used only outdoors or in a well-ventilated area. Contact with skin, eyes, or clothing should be avoided, and protective gloves, eye protection, and face protection should be worn when handling this substance .
Future Directions
The future directions of research on Perfluoro-1-butene could involve further exploration of its properties and potential applications. For instance, its role in the formation of iron carbonyl complexes could be further investigated . Additionally, given the increasing interest in perfluorinated compounds in various fields, there may be potential for discovering new uses for this compound.
Mechanism of Action
. The primary targets of this compound are not well-defined due to the lack of extensive research on its biological interactions.
Mode of Action
The exact mode of action of Perfluoro-1-butene is currently unknown. It’s known that perfluorochemicals (pfcs), a group to which this compound belongs, are chemically very stable and highly resistant to biological degradation . This stability and resistance suggest that this compound might interact minimally with biological targets, leading to a low level of biochemical changes.
Biochemical Pathways
Perfluorochemicals, including this compound, have been found to affect multiple aspects of the immune system . . Some studies suggest that PFCs can be degraded by certain Pseudomonas species under aerobic conditions . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
Given its chemical stability and resistance to biological degradation , it’s likely that this compound has a long biological half-life and may accumulate in the environment and organisms.
Result of Action
It’s known that pfcs can have substantial adverse effects on the immune system . More research is needed to elucidate the specific molecular and cellular effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoro-1-butene can be synthesized through various methods, including the fluorination of butene derivatives. One common method involves the direct fluorination of 1-butene using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas .
Industrial Production Methods: Industrial production of this compound typically involves the electrochemical fluorination of butene derivatives. This method allows for the large-scale production of the compound with high purity. The reaction is carried out in an electrolytic cell, where butene is subjected to fluorine gas in the presence of an electrolyte solution .
Chemical Reactions Analysis
Types of Reactions: Perfluoro-1-butene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form perfluorinated alcohols and acids.
Reduction: Reduction reactions can convert this compound to partially fluorinated butenes.
Substitution: The compound can undergo substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Perfluorinated alcohols and acids.
Reduction: Partially fluorinated butenes.
Substitution: Fluorinated derivatives with various functional groups.
Comparison with Similar Compounds
Perfluoroisobutene: Another fluorinated butene with similar properties but different structural arrangement.
Perfluoro-2-butene: A positional isomer of perfluoro-1-butene with different reactivity and applications.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its high chemical stability and resistance to degradation make it particularly valuable in applications requiring long-term performance and reliability .
Properties
IUPAC Name |
1,1,2,3,3,4,4,4-octafluorobut-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8/c5-1(2(6)7)3(8,9)4(10,11)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJOQYFQSQJDDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880133 | |
Record name | Octafluoro-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357-26-6, 11070-66-9 | |
Record name | Perfluoro-1-butene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butene, octafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octafluoro-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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